molecular formula C18H24N6O3 B2795674 3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941924-26-1

3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2795674
M. Wt: 372.429
InChI Key: AOTQTKFHKTTZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Unnatural Base Pairs in Synthetic Biology

Research into unnatural base pairs beyond the standard Watson-Crick base pairs for synthetic biology applications has highlighted the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. A specific study developed unnatural base pairs consisting of imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which are expected to satisfy criteria for enhanced stacking ability and shape complementarity. These pairs, due to their non-canonical hydrogen bonds, have been recognized as complementary base pairs in nucleotide insertion and PCR processes, indicating their potential utility in synthetic biology and genetic engineering (Saito-Tarashima & Minakawa, 2018).

Antioxidant Activity Determination

Studies on antioxidants and their implications across various fields, including food engineering, medicine, and pharmacy, have focused on developing and evaluating tests for determining antioxidant activity. A comprehensive review of the most important tests used for this purpose, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, discussed the mechanisms, applicability, advantages, and disadvantages of these methods. These assays, based on chemical reactions and spectrophotometry, have been applied successfully in antioxidant analysis and the determination of the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Synthetic Methodologies and Chemical Analysis

Developments in high-performance thin-layer chromatography (HPTLC) have facilitated the determination of specific compounds, such as linagliptin, in tablet dosage forms. A study outlined the development of a validated stability-indicating HPTLC method that effectively determines the presence of the drug and possible degradation products in tablet formulations. This highlights the importance of advanced analytical methodologies in ensuring drug quality and stability (Rode & Tajne, 2021).

Glycine-site NMDA Receptor Antagonists

Research into glycine site antagonists of the NMDA receptor has shown promise for treating CNS disorders, including cerebral ischemia, epilepsy, head injury, and schizophrenia. This patent literature review covered various compound classes reported as glycine site antagonists, highlighting the therapeutic potential of these compounds despite challenges in achieving suitable in vivo activity due to their acidic nature, which affects their ability to cross the blood-brain barrier (Kulagowski & Leeson, 1995).

properties

IUPAC Name

4,7-dimethyl-6-(2-morpholin-4-ylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-4-5-23-16(25)14-15(20(3)18(23)26)19-17-22(13(2)12-24(14)17)7-6-21-8-10-27-11-9-21/h4,12H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTQTKFHKTTZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16813347

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